Product packaging for 3-chloro-N-(2-methoxyethyl)pyrazin-2-amine(Cat. No.:)

3-chloro-N-(2-methoxyethyl)pyrazin-2-amine

Cat. No.: B7872981
M. Wt: 187.63 g/mol
InChI Key: QIBTULZDADFMMI-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methoxyethyl)pyrazin-2-amine is a chloro- and alkoxy-substituted pyrazine derivative designed for research and development applications. As part of the pyrazine-based chemical class, this compound serves as a valuable synthetic intermediate or scaffold for medicinal chemistry and drug discovery programs. Pyrazine-based molecules are of significant interest in the development of novel therapeutic agents, with documented research exploring their potential as inhibitors for enzymes like acetylcholinesterase, a target in anti-Alzheimer research , as well as their antibacterial and antifungal activities . The molecular structure, featuring the 3-chloropyrazin-2-amine core, is a known biochemical reagent used as a biological material or organic compound in life science research . The (2-methoxyethyl) side chain is engineered to influence the molecule's physicochemical properties, such as solubility and lipophilicity, which can be critical for optimizing biological activity and pharmacokinetic profiles in lead compound optimization. This product is intended for use by qualified researchers in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10ClN3O B7872981 3-chloro-N-(2-methoxyethyl)pyrazin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2-methoxyethyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-12-5-4-11-7-6(8)9-2-3-10-7/h2-3H,4-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBTULZDADFMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=CN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Chloro N 2 Methoxyethyl Pyrazin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Pyrazine (B50134) Core

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which makes it susceptible to nucleophilic attack, particularly when substituted with a good leaving group like a halogen. Halopyrazines are known to be more reactive towards nucleophilic substitution than their corresponding pyridine (B92270) analogues. rsc.org The reaction of 3-chloro-N-(2-methoxyethyl)pyrazin-2-amine with various nucleophiles proceeds via a bimolecular addition-elimination mechanism, commonly referred to as the SNAr pathway. pharmdguru.com In this process, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. The aromaticity of the pyrazine ring is temporarily disrupted in this intermediate. Subsequently, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The rate and feasibility of these substitution reactions are significantly influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions with amines are among the most important and frequently utilized transformations in pyrimidine (B1678525) chemistry, a related azine system. juniperpublishers.com The reaction of heteroaryl chlorides, including those of pyrazine, with amines can be facilitated in water in the presence of potassium fluoride, offering a more environmentally benign approach to N-arylation. libretexts.org

Nucleophile (Nu-H)Reagent/Conditions (Illustrative)Product
MethanolNaH, THF3-methoxy-N-(2-methoxyethyl)pyrazin-2-amine
Benzyl mercaptanNaH, THF3-(benzylthio)-N-(2-methoxyethyl)pyrazin-2-amine
MorpholineK2CO3, DMF, heat4-(3-((2-methoxyethyl)amino)pyrazin-2-yl)morpholine
AnilinePd-catalysis or heatN-(2-methoxyethyl)-N'-phenylpyrazine-2,3-diamine

This table is illustrative and based on general reactivity patterns of chloropyrazines. Specific yields and optimal conditions would require experimental determination.

Electrophilic Substitution on the Pyrazine Ring

Direct electrophilic substitution on the pyrazine ring is generally challenging due to its electron-deficient nature. The two nitrogen atoms exert a strong deactivating effect on the ring, making it significantly less nucleophilic than benzene. Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the nitrogen atoms can be protonated, further deactivating the ring towards electrophilic attack. rsc.org

However, the presence of the amino group at the C2 position of this compound introduces a powerful activating, ortho-, para-directing influence. Arylamines are known to be highly reactive towards electrophilic aromatic substitution. thieme.de This activating effect of the amino group competes with the deactivating effect of the pyrazine nitrogens and the chloro substituent.

For simple 2-aminopyrazine (B29847), halogenation has been shown to be an effective electrophilic substitution reaction. nih.gov For instance, bromination can be controlled to yield either the 5-bromo or the 3,5-dibromo derivative, showcasing that the positions ortho and para to the amino group are susceptible to electrophilic attack. nih.gov In the case of this compound, the C5 position is the most likely site for electrophilic attack, being para to the activating amino group and meta to the deactivating chloro group.

A common issue with electrophilic substitution on arylamines is their high reactivity, which can lead to multiple substitutions and side reactions. thieme.de To control the reactivity, the amino group is often protected, for example, by acetylation. This converts the strongly activating amino group into a less powerful activating amide group, which can still direct electrophilic substitution, typically to the para position. nih.gov

ElectrophileReagent/Conditions (Illustrative)Expected Major Product
Br+Br2, Acetonitrile5-bromo-3-chloro-N-(2-methoxyethyl)pyrazin-2-amine
NO2+HNO3/H2SO4 (with caution)3-chloro-N-(2-methoxyethyl)-5-nitropyrazin-2-amine
SO3Fuming H2SO43-chloro-2-((2-methoxyethyl)amino)pyrazine-5-sulfonic acid

This table is speculative and highlights potential products. The harsh conditions for some electrophilic substitutions may not be compatible with the substrate.

C-H Functionalization Directed by Pyrazine-2-amine Moieties

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. In the context of this compound, the pyrazine-2-amine moiety can potentially act as a directing group to facilitate the selective functionalization of specific C-H bonds. The nitrogen atom of the amino group or the pyrazine ring can coordinate to a metal catalyst, bringing it into proximity with a particular C-H bond and enabling its activation.

While specific studies on C-H functionalization of this exact molecule are not prevalent, the principles of directed C-H activation are well-established for related nitrogen-containing heterocycles. nih.gov For instance, the amino group in conjunction with the pyrazine nitrogen could form a bidentate ligand for a transition metal, directing functionalization to the C5 position of the pyrazine ring or potentially to the C-H bonds of the N-(2-methoxyethyl) side chain.

Radical-mediated C-H functionalization is another viable pathway. For example, the radical-mediated C-H functionalization of 3,6-dichloropyridazine (B152260) has been successfully achieved, demonstrating that C-H bonds on electron-deficient heterocycles can be targeted. thieme.de

Reaction TypeCatalyst/Reagents (Illustrative)Potential Site of Functionalization
ArylationPd(OAc)2, PPh3, Aryl-XC5 of pyrazine ring
AlkylationRuCl2(p-cymene)2, AlkeneC5 of pyrazine ring
Radical Alkoxylationt-BuOOH, TiCl3, AlcoholC5 or C6 of pyrazine ring

This table presents hypothetical applications of C-H functionalization methodologies to the target compound.

Oxidative Transformations and Ring Rearrangements

The pyrazine ring and its substituents can undergo various oxidative transformations. The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. The N-oxidation of related 3-aminopyridazine (B1208633) derivatives has been studied, suggesting that the pyrazine nitrogens in this compound could also be susceptible to oxidation by reagents such as peroxy acids (e.g., m-CPBA). The formation of an N-oxide can significantly alter the electronic properties of the pyrazine ring, potentially influencing its reactivity in subsequent reactions.

The amino group itself can also be a site of oxidation, although this often requires specific reagents to avoid over-oxidation or degradation of the molecule.

Ring rearrangements of pyrazine derivatives are less common but can be induced under specific conditions, often involving high energy intermediates or potent reagents. Such transformations are highly substrate-dependent and would require dedicated investigation for this compound.

Metalation Reactions and Subsequent Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. A directing group, typically a heteroatom-containing substituent, coordinates to a strong base (usually an organolithium reagent), which then deprotonates a nearby C-H bond. The resulting organometallic intermediate can then be trapped with various electrophiles.

For this compound, the N-(2-methoxyethyl)amino group could potentially act as a directing group for metalation. The lone pairs on the nitrogen and the oxygen of the methoxyethyl side chain could coordinate to the lithium of an organolithium reagent, directing deprotonation to the C5 position of the pyrazine ring. However, the presence of the acidic N-H proton would likely be the primary site of deprotonation by a strong base. Protection of the amino group would be necessary to explore C-H metalation on the ring.

Alternatively, halogen-metal exchange at the C3 position is a plausible pathway. Treatment with a strong base like n-butyllithium at low temperatures could lead to the formation of a 3-lithiated pyrazine species. This highly reactive intermediate could then be quenched with a variety of electrophiles, providing a route to a range of 3-substituted pyrazine derivatives. The unusual C6 lithiation of 2-chloropyridine (B119429) mediated by a superbase highlights that the site of metalation can be influenced by the choice of base.

Reaction TypeReagents (Illustrative)IntermediateElectrophile (E+)Product
Halogen-Metal Exchangen-BuLi, THF, -78 °C3-lithio-N-(2-methoxyethyl)pyrazin-2-amineCO22-((2-methoxyethyl)amino)pyrazine-3-carboxylic acid
Halogen-Metal Exchangen-BuLi, THF, -78 °C3-lithio-N-(2-methoxyethyl)pyrazin-2-amineDMF2-((2-methoxyethyl)amino)pyrazine-3-carbaldehyde
Directed Metalation (N-protected)LDA, THF, -78 °C5-lithio-3-chloro-N-protected-pyrazin-2-amineCH3I3-chloro-5-methyl-N-protected-pyrazin-2-amine

This table outlines potential metalation-electrophilic trapping sequences. The N-H proton of the amino group would need to be considered in planning such reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C). ipb.pt

The ¹H and ¹³C NMR spectra of 3-chloro-N-(2-methoxyethyl)pyrazin-2-amine are predicted to exhibit signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the pyrazine (B50134) ring and the attached side chain. nih.gov

¹H NMR Spectroscopy: The pyrazine ring of this compound contains two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as distinct signals, likely doublets due to coupling with each other. The electron-withdrawing nature of the chlorine atom and the pyrazine nitrogens would shift these protons downfield. The protons of the N-(2-methoxyethyl) side chain will also give rise to characteristic signals. The proton on the amine nitrogen (NH) is expected to be a broad singlet. The two methylene (B1212753) groups (-CH₂-) will appear as triplets, assuming coupling to each other and the adjacent NH group. The methoxy (B1213986) group (-OCH₃) will present as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each of the seven unique carbon atoms in the molecule. The carbons of the pyrazine ring will resonate in the aromatic region, with their chemical shifts influenced by the chlorine and amino substituents. The carbon atom attached to the chlorine will be significantly affected. The carbons of the 2-methoxyethyl side chain will appear in the aliphatic region of the spectrum.

Predicted NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazine-H7.5 - 8.5 (2H, m)-
NH5.0 - 7.0 (1H, br s)-
N-CH₂3.6 - 3.8 (2H, t)40 - 45
O-CH₂3.4 - 3.6 (2H, t)68 - 72
O-CH₃3.2 - 3.4 (3H, s)58 - 60
Pyrazine-C-NH-145 - 155
Pyrazine-C-Cl-140 - 150
Pyrazine-CH-125 - 135
Pyrazine-CH-120 - 130
Predicted values are based on data for analogous structures such as 2-amino-3-chloropyrazine (B41553) and N-alkylated amines. nih.govambeed.comnih.gov

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the spatial proximity of atoms, which is crucial for determining the preferred conformation of the flexible N-(2-methoxyethyl) side chain. nih.govnih.gov The rotation around the C-N and C-C single bonds of the side chain can lead to different conformers. NOESY experiments could reveal correlations between the protons of the side chain and the pyrazine ring, helping to define the molecule's three-dimensional structure in solution. The study of related flexible molecules has shown that the side-chain conformations can be disordered, and a combination of NMR data and computational modeling is often necessary to describe the conformational preferences accurately. nih.govtemple.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. researchgate.net

The FT-IR spectrum of this compound is expected to show absorption bands corresponding to the various functional groups. The N-H stretching vibration of the secondary amine should appear as a moderate band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic pyrazine ring and the aliphatic side chain will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrazine ring are expected in the 1400-1600 cm⁻¹ region. A strong C-O stretching band for the ether linkage should be present in the 1050-1150 cm⁻¹ range. The C-Cl stretching vibration will appear at lower frequencies, typically in the 600-800 cm⁻¹ region.

Predicted FT-IR Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=N, C=C Stretch (Pyrazine ring)1400 - 1600
C-O Stretch (Ether)1050 - 1150
C-Cl Stretch600 - 800
Predicted values are based on characteristic vibrational frequencies for substituted pyrazines and aliphatic amines/ethers. core.ac.uknist.gov

Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the pyrazine ring are expected to be particularly Raman active. nih.gov The C-Cl stretching vibration should also give a distinct Raman signal. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. For pyrazine itself, prominent Raman bands are observed for ring vibrations. nih.gov In this compound, the pyrazine ring breathing modes and other skeletal vibrations will be influenced by the substituents, providing a unique spectral fingerprint.

Electronic Spectroscopy: UV-Visible Absorption Characteristics

UV-Visible spectroscopy probes the electronic transitions within a molecule. youtube.com Aromatic systems like pyrazine exhibit characteristic absorption bands. The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and n → π* transitions. The pyrazine ring is the primary chromophore. Substituents on the ring can cause a shift in the absorption maxima (λ_max). The presence of the chlorine atom and the amino group will likely shift the absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted pyrazine. researchgate.net The n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are typically weaker and appear at longer wavelengths than the more intense π → π* transitions. For many substituted pyrazines and other nitrogen-containing heterocycles, these absorptions fall within the 250-400 nm range. researchgate.netuaic.ro

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical analytical tool for verifying the molecular weight and investigating the fragmentation pathways of synthesized compounds. For this compound, high-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition through precise mass measurements.

Typically employing electrospray ionization (ESI), the analysis would show a protonated molecular ion [M+H]⁺. Given the molecular formula C₇H₁₀ClN₃O, the calculated monoisotopic mass is 187.0539 u. The resulting mass spectrum would exhibit a prominent peak corresponding to this mass plus the mass of a proton. A key feature would be the characteristic isotopic pattern of the chlorine atom, presenting two peaks for the [M+H]⁺ ion cluster at an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively.

The fragmentation of this compound under tandem mass spectrometry (MS/MS) conditions offers insight into its structure. The fragmentation is influenced by the different functional groups present in the molecule. Alpha-cleavage is a common fragmentation pathway for amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen in the side chain. libretexts.org Another expected fragmentation is the cleavage of the bond between the pyrazine ring and the side chain. The presence of the methoxy group might also lead to characteristic losses. nih.gov For instance, a study on the fragmentation of ketamine analogues, which also contain amine and substituted ring structures, showed that losses of the amine side chain and other functional groups are common fragmentation pathways. nih.gov

Table 1: Predicted Key Mass Spectrometry Data for this compound

Ion Species Predicted m/z Ionization Technique
[M+H]⁺ 188.0612 ESI

Note: These are theoretical values. Observed m/z may vary based on instrument and conditions.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides unequivocal evidence of a molecule's three-dimensional structure in the solid state, detailing bond lengths, bond angles, and intermolecular interactions.

Obtaining high-quality single crystals is a prerequisite for successful X-ray diffraction analysis. For this compound, suitable crystals can be grown through methods like slow evaporation of a solvent. The choice of solvent is crucial, and options could include ethanol, methanol, or dichloromethane. nih.gov The purity of the compound is of utmost importance, as impurities can impede or prevent the formation of a well-ordered crystal lattice suitable for diffraction studies. Therefore, the material is typically purified by a method such as column chromatography before crystallization is attempted. nih.gov

The crystal structure of this compound would provide precise measurements of its geometric parameters. The pyrazine ring is expected to be essentially planar. The bond lengths and angles within the ring would be comparable to those found in related substituted pyrazine or pyridine (B92270) structures. For example, in a similar compound, 3-chloropyridin-2-amine, the C-Cl bond length and the angles involving the substituted ring were determined with high precision. nih.gov The geometry of the exocyclic amino group and the methoxyethyl side chain would also be defined.

Table 2: Representative Bond Lengths and Angles from a Related Crystal Structure (3-chloropyridin-2-amine)

Bond/Angle Value (Å or °)
C(3)-Cl(1) 1.734 (4) Å
C(2)-N(1) 1.353 (5) Å
N(2)-C(2)-C(3) 123.9 (4)°
N(1)-C(2)-C(3) 117.8 (4)°

Source: Data for 3-chloropyridin-2-amine, a structurally related compound. nih.gov Values for the title compound would require its specific crystallographic analysis.

The flexible N-(2-methoxyethyl) side chain can adopt various conformations due to rotation around its single bonds. X-ray crystallography can determine which conformation is present in the crystalline solid. This preferred conformation is often stabilized by a network of intermolecular and, potentially, intramolecular hydrogen bonds. In the case of 3-chloropyridin-2-amine, intermolecular hydrogen bonding between the amine group and the pyridine nitrogen atom of an adjacent molecule leads to the formation of centrosymmetric dimers in the crystal lattice. nih.gov A similar hydrogen bonding pattern could be anticipated for this compound, influencing its crystal packing and the conformation of its side chain.

Computational and Theoretical Chemistry Studies of 3 Chloro N 2 Methoxyethyl Pyrazin 2 Amine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the fundamental properties of molecules. These calculations offer insights into molecular geometry, electronic structure, and spectroscopic behavior.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. This is typically achieved using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). researchgate.net The optimized structure provides the foundation for subsequent electronic structure analysis.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_HOMO - E_LUMO) is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. For 3-chloro-N-(2-methoxyethyl)pyrazin-2-amine, the HOMO is expected to be localized primarily on the electron-rich pyrazine (B50134) ring and the amino group, while the LUMO would likely be distributed over the pyrazine ring, influenced by the electron-withdrawing chlorine atom.

Table 1: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-6.58
LUMO Energy-1.25
Energy Gap (ΔE)5.33

Note: These are hypothetical values based on typical results for similar molecules and are for illustrative purposes.

Theoretical vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental data to confirm the molecular structure. DFT calculations are widely used for this purpose. nih.govchemrxiv.org The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the limitations of the theoretical method. The vibrational modes can be assigned to specific functional groups within the molecule, such as the C-Cl stretching, N-H bending, and C-O stretching vibrations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretch3450
C-H Stretch (aliphatic)2980-2900
C=N Stretch (pyrazine)1600
N-H Bend1550
C-O-C Stretch1120
C-Cl Stretch750

Note: These are representative frequencies and are for illustrative purposes.

The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for the accurate prediction of NMR chemical shifts. rsc.orgscispace.compsu.eduimist.ma By calculating the magnetic shielding tensors for each nucleus in the molecule, the corresponding chemical shifts (δ) can be determined relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). These calculations are highly sensitive to the molecular geometry and electronic environment. nih.gov Theoretical prediction of ¹H and ¹³C NMR spectra can aid in the structural elucidation and assignment of experimental resonances. dergipark.org.tr

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

AtomPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)
C (pyrazine, C-Cl)150.2H (N-H)6.8
C (pyrazine, C-N)145.8H (pyrazine)8.1, 7.9
C (pyrazine)135.4, 132.1H (N-CH₂)3.6
C (O-CH₂)70.5H (O-CH₂)3.4
C (N-CH₂)42.3H (O-CH₃)3.3
C (O-CH₃)59.1

Note: These values are hypothetical and serve as an illustration of expected chemical shifts.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating electronic absorption spectra, such as UV-Vis spectra. researchgate.netmedium.commdpi.comyoutube.com This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The simulated spectrum can then be compared with experimental data to understand the electronic transitions occurring within the molecule. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions within the pyrazine ring system. researchgate.net

Table 4: Simulated UV-Vis Absorption Data

TransitionWavelength (λ_max, nm)Oscillator Strength (f)
n → π3200.015
π → π2750.250

Note: These are illustrative values based on general knowledge of similar aromatic systems.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. scienceopen.comnih.govchemrxiv.orgresearchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxyethyl group, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the amino group, would exhibit positive potential, making them susceptible to nucleophilic interaction. scienceopen.comnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. uni-muenchen.deijnc.irrsc.orgwisc.eduwisc.edu It provides a description of the Lewis-like chemical bonding and allows for the investigation of charge transfer and hyperconjugative interactions. By examining the interactions between filled (donor) and empty (acceptor) orbitals, the stability of the molecule arising from these delocalization effects can be quantified using second-order perturbation theory.

In this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals of the pyrazine ring and adjacent sigma bonds. For instance, the delocalization of the lone pair of the amino nitrogen into the π* orbitals of the pyrazine ring would contribute to the stability of the molecule. Similarly, interactions involving the lone pairs of the methoxy (B1213986) oxygen and the pyrazine nitrogens would also be important. These interactions are crucial for understanding the electronic structure and reactivity of the compound. nih.gov

Table 5: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N (amino)π* (C=N, pyrazine)25.5
LP(1) O (methoxy)σ* (C-C)5.2
LP(1) N (pyrazine)σ* (C-Cl)2.8

Note: These are hypothetical energy values provided for illustrative purposes to demonstrate the type of information obtained from NBO analysis.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its vast conformational space. The flexibility of this compound primarily arises from the rotation around the single bonds in the N-(2-methoxyethyl) side chain.

The primary goal of MD simulations in this context is to identify the most stable, low-energy conformations of the molecule and to understand the energy barriers between different conformational states. This is achieved by simulating the molecule's behavior in a virtual environment, often including a solvent like water to mimic physiological conditions, over a period of nanoseconds. nih.gov

Research Findings:

While specific MD simulation studies on this compound are not extensively available in public literature, the methodology can be described based on studies of similar N-substituted heteroaromatic compounds and flexible molecules. nih.govnih.gov The key dihedral angles that would be monitored during a simulation are those around the C-N, C-C, and C-O bonds of the methoxyethyl side chain.

The analysis of the simulation trajectory would reveal the preferential orientations of the side chain relative to the pyrazine ring. For instance, the methoxyethyl group might fold back towards the pyrazine ring to facilitate intramolecular interactions, or it might extend away from the ring. The conformational analysis would likely focus on the Ramachandran-like plots for the key dihedral angles to identify clusters of stable conformations. nih.gov The relative populations of these conformational states can be determined from the simulation, providing insight into the molecule's dynamic behavior at equilibrium.

Interactive Data Table: Illustrative Conformational Analysis

The following table is a hypothetical representation of data that could be obtained from an MD simulation of this compound, based on typical findings for similar molecules.

Dihedral Angle (τ)Atoms InvolvedStable Conformations (degrees)Relative Population (%)
τ1Cl-C3-N(amine)-C(ethyl)~0 (syn-periplanar), ~180 (anti-periplanar)30, 70
τ2C3-N(amine)-C(ethyl)-C(ethyl)~60 (gauche), ~180 (anti)40, 60
τ3N(amine)-C(ethyl)-C(ethyl)-O~60 (gauche), ~180 (anti)55, 45
τ4C(ethyl)-C(ethyl)-O-C(methyl)~180 (anti)>90

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property-based descriptors of a series of compounds with a specific physicochemical property. nih.gov These models are typically represented by a mathematical equation that can be used to predict the properties of new, unsynthesized compounds. nih.govresearchgate.net

For this compound and its analogs, QSPR models could be developed to predict a range of properties, such as solubility, lipophilicity (logP), melting point, or chromatographic retention times. nih.govnih.gov The development of a robust QSPR model involves several key steps: the creation of a dataset of compounds with known properties, the calculation of a wide range of molecular descriptors for each compound, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous validation of the model's predictive power. nih.govresearchgate.net

Research Findings:

While a specific QSPR model for this compound is not documented in readily available literature, studies on related pyrazine derivatives, such as pyrazinamide (B1679903) analogs, have shown the utility of this approach. nih.govresearchgate.net In these studies, descriptors related to molecular size (e.g., van der Waals surface area), lipophilicity (e.g., calculated logP), and electronic properties (e.g., dipole moment) have been found to be important for predicting biological activity and physicochemical properties. nih.gov

For a QSPR study involving this compound, a set of structurally similar compounds would be required. Descriptors would be calculated for each, including constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., Balaban index), geometrical descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, electrostatic potential). nih.govnih.gov A resulting QSPR equation might, for example, predict the aqueous solubility (-logSw) based on a combination of these descriptors.

Interactive Data Table: Illustrative QSPR Model Data

This table presents a hypothetical dataset and QSPR model for predicting the aqueous solubility (-logSw) of a series of substituted pyrazinamines, including the target compound.

CompoundExperimental -logSwPredicted -logSwMolecular Weight (MW)Calculated logP (ClogP)Polar Surface Area (PSA)
This compound2.152.18201.641.2559.8 Ų
3-chloro-N-ethylpyrazin-2-amine1.981.95157.591.5049.7 Ų
3-bromo-N-(2-methoxyethyl)pyrazin-2-amine2.302.28246.101.4559.8 Ų
3-chloro-N-(2-ethoxyethyl)pyrazin-2-amine2.252.26215.671.6059.8 Ų
3-methyl-N-(2-methoxyethyl)pyrazin-2-amine1.801.82181.220.9059.8 Ų

Hypothetical QSPR Equation: -logSw = 0.55 * (ClogP) + 0.01 * (PSA) - 0.002 * (MW) + 0.85 (R² = 0.98, Q² = 0.92)

Molecular Interactions and Supramolecular Chemistry of 3 Chloro N 2 Methoxyethyl Pyrazin 2 Amine

Intra- and Intermolecular Hydrogen Bonding Networks (e.g., N-H···O, C-H···Cl)

Hydrogen bonds are among the most significant interactions directing the self-assembly of pyrazine (B50134) derivatives. In 3-chloro-N-(2-methoxyethyl)pyrazin-2-amine, the secondary amine group (N-H) is the primary hydrogen bond donor.

Intramolecular Hydrogen Bonding: The conformation of the N-(2-methoxyethyl) side chain allows for the potential formation of an intramolecular hydrogen bond. The amine hydrogen can interact with the ether oxygen atom of the side chain, forming a stable six-membered ring motif described by the graph-set notation S(6). A similar intramolecular N-H···O interaction, resulting in a five-membered ring, has been observed in other molecules containing appropriately positioned donor and acceptor groups. nih.gov Another possibility is an intramolecular interaction between the amine hydrogen and the chlorine atom (N-H···Cl), which has been noted in related structures like 3-chloropyridin-2-amine. nih.gov

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are crucial for building extended supramolecular structures.

N-H···N Interactions: The most prevalent intermolecular hydrogen bond involves the amine group of one molecule and a ring nitrogen atom of an adjacent molecule. This interaction often leads to the formation of centrosymmetric cyclic dimers with an R22(8) graph-set motif, a common feature in the crystal structures of aminopyrazines and aminopyridines. nih.govmdpi.com

N-H···O Interactions: In the solid state, the amine hydrogen could also form intermolecular bonds with the methoxy (B1213986) oxygen of a neighboring molecule. nih.gov

C-H···Cl and C-H···N Interactions: Weaker hydrogen bonds, such as those involving carbon-hydrogen donors, also contribute to the stability of the crystal lattice. Interactions of the C-H···Cl and C-H···N type have been observed in the crystal structures of similar heterocyclic compounds, linking molecules into one-dimensional polymeric chains. mdpi.comresearchgate.net

Table 1: Potential Hydrogen Bonding Interactions

Interaction Type Donor Acceptor Nature Common Motif
N-H···O Amine (N-H) Methoxy (O) Intra- or Intermolecular S(6) or Chain
N-H···N Amine (N-H) Pyrazine (N) Intermolecular R22(8) Dimer
N-H···Cl Amine (N-H) Chloro (Cl) Intramolecular S(5)
C-H···Cl Pyrazine/Alkyl (C-H) Chloro (Cl) Intermolecular Chain/Sheet
C-H···N Pyrazine/Alkyl (C-H) Pyrazine (N) Intermolecular Chain/Sheet

Halogen Bonding Interactions Involving the Chloro Moiety

The chlorine atom on the pyrazine ring is not merely a steric feature but an active participant in directing supramolecular assembly through halogen bonding. The region of positive electrostatic potential on the outer surface of the chlorine atom (the σ-hole) can interact favorably with nucleophiles. mdpi.com

In related chloro-substituted pyrazine and pyridine (B92270) systems, the chloro group has been shown to engage in several types of halogen bonds:

C-Cl···Cl Interactions: These contacts occur when the positive σ-hole of one chlorine atom interacts with the negative equatorial region of another. mdpi.com

C-Cl···N Interactions: The chloro group can act as a halogen bond donor to the nitrogen atom of a neighboring pyrazine ring.

The strength and likelihood of these interactions can be influenced by the electronic environment; for instance, N-alkylation of related halogenated heterocycles can enhance the σ-hole and strengthen the halogen bond donation capability. mdpi.com

Aromatic Interactions: π-Stacking and Cation-π Interactions

π-Stacking Interactions: The electron-deficient pyrazine ring of this compound is well-suited for π-π stacking interactions, which are crucial for stabilizing crystal structures. nih.gov These interactions typically occur between the π-systems of parallel-stacked pyrazine rings of adjacent molecules. In the crystal structure of a related pyridazine (B1198779) derivative, π–π interactions were observed between the centroids of phenyl and pyridazin rings with a separation distance of approximately 3.47 Å. researchgate.net Such interactions often lead to the formation of columns or sheets, working in concert with hydrogen and halogen bonds to build a three-dimensional architecture. nih.gov

Cation-π Interactions: While less common for the neutral molecule, cation-π interactions could become significant if the molecule is protonated. nih.gov The pyrazine ring contains two basic nitrogen atoms, and protonation at one of these sites would create a cationic heterocycle. This pyrazinium cation could then engage in strong, non-covalent binding with electron-rich π-systems, such as aromatic amino acid residues in a biological context or other aromatic molecules in a co-crystal. nih.govrsc.org This interaction is a powerful force in molecular recognition and self-assembly processes. nih.gov

Ligand-Metal Coordination Chemistry Involving Pyrazine Nitrogen Atoms

The pyrazine moiety, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions. Studies on chloro-substituted pyrazin-2-amines complexed with metals like copper have revealed specific coordination patterns. mdpi.com

For 3-chloro-2-aminopyrazine (the parent compound lacking the N-(2-methoxyethyl) group), coordination to copper(I) occurs in a monodentate fashion through the N1 ring nitrogen, which is sterically unhindered. mdpi.com The N4 nitrogen is not involved in coordination but instead participates in hydrogen bonding. mdpi.com

In the case of this compound, several coordination modes are possible:

Monodentate Coordination: Similar to its parent compound, it could coordinate to a metal center via the N1 or N4 nitrogen.

Bidentate Chelation: The N-(2-methoxyethyl) side chain introduces another potential donor site: the ether oxygen atom. The molecule could act as a bidentate N,O-chelating ligand, coordinating to a metal center via a pyrazine nitrogen (likely N1) and the ether oxygen to form a stable chelate ring.

Bridging Ligand: The molecule could act as a bridging ligand (µ2-N,N'), linking two different metal centers through its N1 and N4 atoms, leading to the formation of coordination polymers. mdpi.com

In complexes of Cu(II) with various pyrazine amides, coordination is observed to occur through a pyrazine nitrogen and an amide oxygen, but not the amine NH2 function. mdpi.com This suggests that for the title compound, chelation involving a pyrazine nitrogen and the ether oxygen is a plausible and potentially preferred coordination mode.

Table 2: Potential Coordination Modes with a Metal Center (M)

Coordination Mode Donor Atoms Resulting Structure
Monodentate N1 or N4 Discrete Complex
Bidentate Chelate N1, O Discrete Complex (Chelate)
Bidentate Bridge N1, N4 Coordination Polymer

Self-Assembly Principles and Crystal Engineering

Crystal engineering focuses on designing solid-state structures with desired properties by understanding and controlling intermolecular interactions. The self-assembly of this compound into a specific crystalline architecture is a result of the energetic balance between the hydrogen bonds, halogen bonds, and π-stacking interactions discussed previously.

The formation of robust supramolecular synthons—reliable and predictable patterns of intermolecular interactions—is key. For this molecule, the N-H···N hydrogen-bonded dimer is a likely and powerful heterosynthon. mdpi.com This primary interaction can be supplemented by weaker C-H···Cl, C-Cl···N, and π-stacking interactions to extend the structure into higher dimensions. researchgate.netmdpi.com

For example, studies on related chloro-substituted pyrazin-2-amine copper(I) bromide complexes show how a combination of N1-Cu coordination, N-H···N hydrogen bonding, and C-Cl···Br halogen bonding work cooperatively to assemble 1D and 2D coordination polymers. mdpi.com The final supramolecular structure is thus a product of a hierarchy of interactions, where strong bonds define the initial association (e.g., dimers or chains), and weaker forces organize these primary structures into a final three-dimensional lattice. nih.gov By modifying chemical functionalities or reaction conditions, it is possible to favor certain interactions over others, thereby guiding the self-assembly process toward different crystalline forms or polymorphs. mdpi.com

Structure Activity Relationships Sar at a Molecular Level for 3 Chloro N 2 Methoxyethyl Pyrazin 2 Amine Analogues

Influence of Halogenation on Molecular Recognition and Binding Sites

Halogenation is a key chemical modification that significantly influences the molecular recognition properties and binding site interactions of drug candidates. In the context of pyrazine (B50134) analogues, the introduction of halogen atoms can enhance biological activity through various mechanisms, including increased lipophilicity and the formation of specific halogen bonds. researchgate.netnih.gov

Research on heterocyclic compounds, such as 7-azaindole (B17877) derivatives, has shown that the strategic placement of a halogen can drastically alter inhibitory potency and selectivity. For instance, the insertion of a bromine atom into the core structure of certain kinase inhibitors was found to increase both selectivity and inhibitory potency, highlighting the favorable nature of halogen substitution. acs.org This enhancement is often attributed to the ability of halogens to form halogen bonds, a non-covalent interaction with electron-donating atoms in a protein's binding pocket, which can stabilize the ligand-protein complex. researchgate.netnih.gov

Table 1: Effect of Halogen Substitution on Kinase Inhibition for an Exemplary Heterocyclic Scaffold This table illustrates the principles of how halogenation can affect biological activity, based on findings in related heterocyclic compounds.

Compound AnalogueHalogen SubstitutionRelative Potency (IC₅₀)Selectivity Profile
Parent Compound None1.0xBaseline
Analogue 1 5-Bromo3.5xIncreased for Fyn Kinase acs.org
Analogue 2 4-Chloro2.1xModerately Increased
Analogue 3 3-Iodo1.8xSlightly Increased

Data is illustrative and based on principles described in the cited literature.

Role of the Methoxyethyl Side Chain in Modulating Conformation and Intermolecular Contacts

The N-(2-methoxyethyl) side chain is a crucial element that modulates the conformational flexibility and intermolecular contact profile of the parent molecule. This type of flexible side chain can adopt numerous conformations, allowing the molecule to fit optimally within a binding pocket. The ether oxygen and the ethyl backbone contribute to the molecule's polarity, solubility, and potential for hydrogen bonding.

In related inhibitor scaffolds, the exploration of the amino side chain region is a common strategy for optimizing activity. acs.org The length, branching, and presence of heteroatoms in the side chain dictate the types of interactions that can occur. A methoxyethyl group, for example, provides a hydrogen bond acceptor (the ether oxygen) and a flexible hydrophobic chain (the ethyl group). This combination allows it to probe different regions of a binding site, potentially forming hydrogen bonds with amino acid residues like lysine (B10760008) or serine, while the ethyl portion engages in van der Waals interactions.

Impact of Substitutions on the Pyrazine Core on Interaction Specificity

The pyrazine ring is a heteroaromatic system that serves as a scaffold for diverse molecular interactions. researchgate.net Its nitrogen atoms are hydrogen bond acceptors, and the aromatic ring can participate in non-polar interactions like π–π stacking. researchgate.net Modifying the pyrazine core with various substituents is a powerful strategy to fine-tune interaction specificity and biological activity.

Studies have shown that the pyrazine ring is integral to protein interactions. researchgate.net For example, in certain histone deacetylase (HDAC) inhibitors, the pyrazine moiety was observed forming three π–π stacking interactions with phenylalanine and histidine residues, which strongly anchored the inhibitor in the enzyme's active site. researchgate.net Replacing other aromatic or heterocyclic cores with a pyrazine has been shown to modulate the inhibitory profile of kinase inhibitors. acs.org

The position of substitution on the pyrazine ring is also critical. Exploring substitutions at different positions on related imidazo[1,2-a]pyrazine (B1224502) scaffolds has been used to probe the structure-activity relationships of inhibitors targeting bacterial enzymes. researchgate.net Even subtle changes, such as altering the position of a nitrogen atom within the heterocyclic system, can significantly affect the electronic properties and binding capabilities of the entire molecule. nih.gov The introduction of different functional groups can alter the molecule's electronics, steric profile, and ability to form specific interactions, thereby driving interaction specificity for a particular biological target.

Table 2: Influence of Pyrazine Core and its Substitutions on Binding Interactions This table summarizes the types of interactions facilitated by the pyrazine core as documented in studies of various pyrazine-containing molecules.

Interaction TypeInteracting Residues (Examples)Consequence of InteractionSource
Hydrogen Bond Lysine, SerineAnchors ligand in binding site researchgate.net
π–π Stacking Phenylalanine, Histidine, TyrosineStabilizes binding, enhances affinity researchgate.net
Metal Coordination ZincCritical for catalytic inhibition researchgate.net
π-Cation LysineEnhances kinase selectivity acs.org

Computational Docking Studies for Elucidating Binding Modes and Interaction Determinants

Computational docking is an indispensable tool for visualizing and understanding how ligands like 3-chloro-N-(2-methoxyethyl)pyrazin-2-amine and its analogues interact with their biological targets at a molecular level. nih.gov These studies predict the preferred orientation of a molecule within a protein's binding site and identify key interactions such as hydrogen bonds, hydrophobic interactions, and π–π stacking that stabilize the complex. researchgate.netnih.gov

For pyrazine-based compounds, docking studies have successfully revealed their binding modes. For instance, molecular docking of pyrazine derivatives into the active sites of enzymes like thymidylate synthase and protein kinases has provided insights into their inhibitory mechanisms. researchgate.net Similarly, docking studies on imidazo[1,2-a]pyrazine inhibitors suggested that the core moiety occupies the ribose-binding region of an ATP-binding site, while other parts of the molecule engage in different sub-pockets. nih.gov

These computational models are crucial for rational drug design. By analyzing the docked poses, researchers can understand why certain substitutions enhance activity. For example, docking can show how a halogen atom is positioned to form a favorable halogen bond or how a flexible side chain settles into a hydrophobic pocket. researchgate.netnih.gov The binding energy values calculated from docking can help prioritize which analogues to synthesize and test, saving time and resources. nih.gov Furthermore, molecular dynamics (MD) simulations can be used in conjunction with docking to assess the stability of the predicted binding poses over time. nih.govchemrxiv.org

Strategic Applications of 3 Chloro N 2 Methoxyethyl Pyrazin 2 Amine As a Chemical Scaffold

Design and Synthesis of Advanced Heterocyclic Building Blocks

The synthesis of substituted pyrazines is a critical area of research, as these compounds serve as precursors for a wide range of functional molecules. rsc.org The preparation of 3-chloro-N-(2-methoxyethyl)pyrazin-2-amine itself likely involves a multi-step synthetic route, starting from simpler pyrazine (B50134) precursors. A common strategy for introducing substituents onto the pyrazine ring is through nucleophilic substitution reactions. For instance, the synthesis of chloro-substituted pyrazin-2-amine ligands has been reported, which can then be further functionalized. mdpi.com

A plausible synthetic pathway to obtain this compound would begin with a commercially available precursor like 2-amino-3-chloropyrazine (B41553). ambeed.com This starting material possesses the key chloro and amino functionalities. The N-(2-methoxyethyl) group can then be introduced via an N-alkylation reaction, where the amino group acts as a nucleophile, attacking a suitable electrophile such as 2-methoxyethyl halide or a related derivative. This method offers a straightforward approach to installing the desired side chain.

The resulting compound, this compound, is a versatile building block for creating more elaborate heterocyclic systems. The presence of the chlorine atom at the 3-position is particularly significant, as it provides a reactive handle for further modifications. Halogenated pyrazines are known to participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents, including aryl, alkyl, and other functional groups. rsc.org This capability enables the construction of complex molecular architectures with tailored properties.

Furthermore, the amino group and the methoxyethyl side chain can also be modified, although the chloro substituent is generally the most reactive site for transformations like nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The ability to selectively functionalize different positions on the pyrazine ring makes this compound a highly adaptable scaffold for the synthesis of advanced heterocyclic compounds. rsc.org

Utilization in Catalyst Design and Ligand Development

The nitrogen atoms within the pyrazine ring, along with other heteroatoms in its substituents, make pyrazine derivatives excellent candidates for use as ligands in coordination chemistry and catalysis. acs.org The specific compound this compound possesses multiple potential coordination sites: the two pyrazine nitrogen atoms, the exocyclic amino nitrogen, and the oxygen atom of the methoxyethyl group. This multi-dentate character allows it to form stable complexes with a variety of metal centers.

Research has demonstrated that chloro-substituted pyrazin-2-amine ligands can form coordination polymers with copper(I) bromide. mdpi.com In these structures, the pyrazine derivatives act as ligands, coordinating to the copper ions. The mode of coordination, whether monodentate or bridging, is influenced by the position of the chloro substituent on the pyrazine ring. mdpi.com These complexes often exhibit extended structures, such as 1D chains or 2D sheets, which are held together by a combination of metal-ligand bonds, hydrogen bonds, and halogen bonds. mdpi.com

Given these findings, this compound is expected to be a highly effective ligand in the design of novel catalysts. The methoxyethyl side chain could enhance the solubility of the resulting metal complexes in organic solvents, which is a desirable property for homogeneous catalysis. Moreover, the electronic properties of the pyrazine ring, which can be tuned by the substituents, can influence the catalytic activity of the metal center. This tunability makes pyrazine-based ligands like this compound attractive for the development of catalysts with specific activities and selectivities.

Table 1: Potential Coordination Sites and Interactions

Potential Coordination Site Type of Interaction Potential Application
Pyrazine Nitrogen (N1) Metal Coordination Catalyst/Ligand Design
Exocyclic Amino Nitrogen Metal Coordination, Hydrogen Bonding Catalyst/Ligand Design, Supramolecular Chemistry
Pyrazine Nitrogen (N4) Metal Coordination Catalyst/Ligand Design
Methoxy (B1213986) Oxygen Metal Coordination Enhanced Solubility/Chelation

Derivatization for Tailored Chemical Reactivity and Selectivity

The chemical structure of this compound offers multiple avenues for derivatization, allowing for the fine-tuning of its reactivity and selectivity. The chloro group at the 3-position is a key functional handle that can be readily displaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, thereby creating a library of new pyrazine derivatives with diverse properties.

For example, aminodehalogenation reactions have been successfully employed to synthesize a series of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide (B1267238). mdpi.com A similar approach could be applied to this compound, reacting it with various amines to generate a new family of 3-amino-substituted pyrazines. The conditions for these reactions, such as the choice of solvent and base, can be optimized to achieve high yields and selectivity. mdpi.com

In addition to SNAr reactions, the chloro substituent also enables participation in various palladium-catalyzed cross-coupling reactions. These powerful synthetic methods, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds. By employing these reactions, a wide array of aryl, heteroaryl, and alkyl groups can be introduced at the 3-position of the pyrazine ring, leading to the synthesis of highly complex and functionally diverse molecules. rsc.org

The N-(2-methoxyethyl)amino group can also be a site for derivatization. While the amino nitrogen is less nucleophilic than in the parent 2-aminopyrazine (B29847) due to the presence of the alkyl substituent, it can still undergo reactions such as acylation or further alkylation under appropriate conditions. This provides another layer of synthetic flexibility for modifying the properties of the molecule.

The ability to selectively modify different parts of the this compound scaffold is crucial for tailoring its properties for specific applications. For instance, in drug discovery, these derivatization strategies can be used to optimize the compound's biological activity, selectivity, and pharmacokinetic properties.

Table 2: Potential Derivatization Reactions

Reaction Type Reactive Site Reagents/Conditions Potential Products
Nucleophilic Aromatic Substitution 3-Chloro Amines, Alkoxides, Thiolates 3-Amino, 3-Alkoxy, 3-Thioether pyrazine derivatives
Suzuki Coupling 3-Chloro Boronic acids, Pd catalyst, Base 3-Aryl/Heteroaryl pyrazine derivatives
Buchwald-Hartwig Amination 3-Chloro Amines, Pd catalyst, Ligand, Base 3-Amino-substituted pyrazine derivatives

Role in Material Science Applications (e.g., conjugated polymers)

Pyrazine-containing compounds have garnered significant interest in the field of material science, particularly for the development of conjugated polymers with applications in electronics and optoelectronics. mdpi.com The electron-deficient nature of the pyrazine ring makes it an excellent building block for n-type (electron-transporting) materials, which are essential components in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgrsc.org

Pyrazinacenes, which are molecules composed of linearly fused pyrazine rings, represent a class of N-heteroacenes with high nitrogen content. rsc.org These materials are capable of undergoing multi-electron reduction and exhibit stable reduced states, making them promising candidates for n-type semiconductors. rsc.orgrsc.org The synthesis of conjugated polymers based on pyrazinacenes has been a long-standing challenge, but recent breakthroughs have demonstrated the feasibility of creating high molecular weight organometallic conjugated pyrazinacene polymers. rsc.org

The synthesis of these polymers often involves the polymerization of pyrazine-containing monomers. While this compound itself may not be directly polymerized in the same manner as pyrazinacenes, it can serve as a valuable precursor for the synthesis of monomers suitable for polymerization. The reactive chloro group allows for the introduction of polymerizable functionalities, such as vinyl or ethynyl (B1212043) groups, through cross-coupling reactions.

Furthermore, the incorporation of pyrazine units into a polymer backbone can significantly influence the material's electronic and optical properties. The nitrogen atoms in the pyrazine ring lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can lead to materials with low band gaps. acs.org The N-(2-methoxyethyl) side chain on the this compound scaffold could also play a crucial role in improving the solubility and processability of the resulting polymers, which are critical factors for their practical application in electronic devices. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-chloro-N-(2-methoxyethyl)pyrazin-2-amine?

  • Answer: The compound can be synthesized via nucleophilic substitution reactions. A general approach involves reacting 3-chloropyrazin-2-amine with 2-methoxyethyl halides (e.g., bromide or chloride) under alkaline conditions to facilitate amine alkylation. For example, describes a substitution reaction using 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under basic conditions, which can be adapted by replacing reagents with pyrazine derivatives. Triethylamine or NaHCO₃ may serve as bases to deprotonate the amine and enhance reactivity. Post-synthesis purification typically involves column chromatography or recrystallization .

Q. How is the compound characterized structurally and spectroscopically?

  • Answer: Key techniques include:

  • X-ray crystallography to resolve molecular geometry and hydrogen-bonding interactions (e.g., highlights Cl⋯Cl interactions in 3-chloropyridin-2-amine analogs) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., methoxyethyl groups show characteristic δ ~3.4 ppm for OCH₂ and δ ~3.2 ppm for NCH₂) .
  • FT-IR to confirm functional groups (e.g., N-H stretches near 3300 cm⁻¹ and C-Cl stretches at ~750 cm⁻¹) .
  • Elemental analysis to verify purity.

Q. What safety protocols are critical when handling this compound?

  • Answer: Based on analogs like 3-chloro-N-methylpyrazin-2-amine hydrochloride ( ):

  • Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure.
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers at 2–8°C, away from oxidizers and moisture.
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?

  • Answer: Key strategies include:

  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency in biphasic systems.
  • Temperature control : Maintain 60–80°C during substitution to balance reactivity and side-product formation.
  • Purification : Employ gradient elution in HPLC ( ) or preparative TLC to isolate pure product from by-products (e.g., reports using toluene as a solvent for condensation reactions) .

Q. How should discrepancies in spectral data during characterization be resolved?

  • Answer:

  • Cross-validation : Compare NMR/IR data with computational predictions (DFT calculations) or published analogs (e.g., ’s crystallographic data for 3-chloropyridin-2-amine) .
  • Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy .

Q. What approaches are used to design analogs for structure-activity relationship (SAR) studies?

  • Answer:

  • Bioisosteric replacement : Substitute the methoxyethyl group with ethoxyethyl or morpholinoethyl to assess steric/electronic effects.
  • Molecular docking : demonstrates docking studies for pyrazine-based SHP2 inhibitors, which can guide modifications to enhance target binding .
  • Fragment-based design : Synthesize truncated analogs (e.g., removing the chloro substituent) to identify pharmacophoric features.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.